![molecular formula C11H17N3O2 B6231589 2'-methyl-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-7'-ol CAS No. 2361643-74-3](/img/no-structure.png)

2'-methyl-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-7'-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

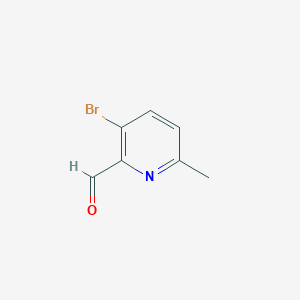

The compound “2’-methyl-6’,7’-dihydro-2’H-spiro[piperidine-4,5’-pyrano[3,2-c]pyrazole]-7’-ol” is a chemical compound used for pharmaceutical testing .

Synthesis Analysis

The synthesis of pyrano[2,3-c]pyrazole derivatives, which include the compound , has seen significant progress in recent years. The green multicomponent synthesis of these derivatives involves the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions . An efficient four-component synthesis of dihydropyrano[2,3-c]pyrazole derivatives using ultrasound irradiation was reported by Ablajan et al .Molecular Structure Analysis

The molecular structure of “2’-methyl-6’,7’-dihydro-2’H-spiro[piperidine-4,5’-pyrano[3,2-c]pyrazole]-7’-ol” is composed of fused pyran and pyrazole rings . The molecular weight is 221.26 , and the molecular formula is C11H15N3O2 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the integration of green methodologies . These methodologies involve the use of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, and solvent selection with a focus on water as a renewable and non-toxic medium .Physical And Chemical Properties Analysis

The compound is available in powder form . The boiling point and other specific physical and chemical properties are not mentioned in the available resources .Direcciones Futuras

The field of organic synthesis, including the synthesis of compounds like “2’-methyl-6’,7’-dihydro-2’H-spiro[piperidine-4,5’-pyrano[3,2-c]pyrazole]-7’-ol”, is witnessing a paradigm shift towards sustainability and environmental consciousness . This transformation is illustrated by the emergence of green chemistry, which advocates for the development of eco-friendly and resource-efficient synthetic methodologies . Future research directions include advancing these green chemistry practices and exploring the diverse structural significance and biological activities of these compounds .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2'-methyl-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-7'-ol' involves the formation of the spirocyclic pyrazole ring system through a multistep reaction sequence.", "Starting Materials": [ "2-methyl-1-pyrrolidin-1-yl-ethanone", "2,4-dimethoxybenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "sodium acetate", "acetic acid", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "methanol", "water" ], "Reaction": [ "Step 1: Condensation of 2-methyl-1-pyrrolidin-1-yl-ethanone with 2,4-dimethoxybenzaldehyde in the presence of acetic acid and sodium acetate to form the corresponding chalcone intermediate.", "Step 2: Cyclization of the chalcone intermediate with hydrazine hydrate in the presence of acetic acid to form the pyrazoline intermediate.", "Step 3: Condensation of the pyrazoline intermediate with ethyl acetoacetate in the presence of sodium acetate and acetic acid to form the pyrazole intermediate.", "Step 4: Reduction of the pyrazole intermediate with sodium borohydride in methanol to form the corresponding alcohol intermediate.", "Step 5: Formation of the spirocyclic pyrazole ring system through a multistep reaction sequence involving the reaction of the alcohol intermediate with hydrochloric acid, followed by treatment with sodium hydroxide and water to form the final product '2'-methyl-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-7'-ol'." ] } | |

Número CAS |

2361643-74-3 |

Fórmula molecular |

C11H17N3O2 |

Peso molecular |

223.3 |

Pureza |

90 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.